4-Methyl-L-phenylalanine

Overview

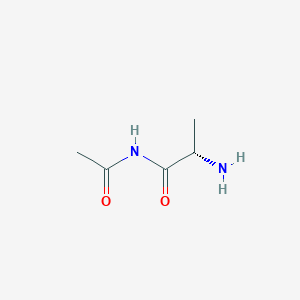

Description

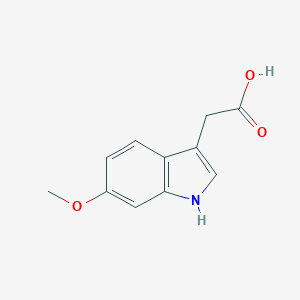

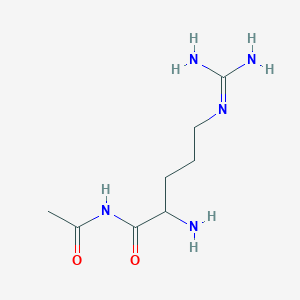

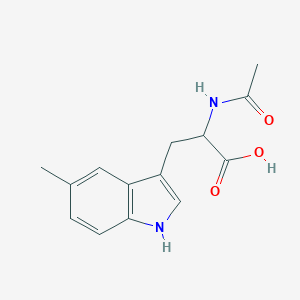

4-Methyl-L-phenylalanine is an amino acid derivative characterized by the presence of a methyl group attached to the phenyl ring of L-phenylalanineIt is a white crystalline powder with a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol .

Mechanism of Action

Target of Action

4-Methyl-L-phenylalanine, also known as L-4-Methylphenylalanine, is a derivative of the amino acid phenylalanine . It interacts with L-type amino acid transporter 1 (LAT1) , a transmembrane protein responsible for transporting large neutral amino acids . LAT1 is particularly promising for targeted drug delivery, given its tissue-specific expression profile .

Mode of Action

The compound’s interaction with its targets involves the selective transport of large neutral amino acids, including phenylalanine and its derivatives . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Biochemical Pathways

Phenylalanine, the parent compound of this compound, is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It’s also involved in the production of melanin pigments . .

Pharmacokinetics

It’s known that the compound is transported by lat1 . The compound’s affinity and selectivity for LAT1 can be influenced by the position and number of methyl groups on the phenylalanine molecule . More research is needed to fully understand the ADME properties of this compound.

Result of Action

Phenylalanine, the parent compound, is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain; keeps you awake and alert; reduces hunger pains; functions as an antidepressant and helps improve memory . It’s also thought that L-phenylalanine may stimulate the production of melanin in the affected skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s selective transport by LAT1 can be influenced by the presence of other large neutral amino acids . More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-L-phenylalanine can be synthesized through several methods. One common approach involves the alkylation of L-phenylalanine using methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts. Enzymatic synthesis using phenylalanine ammonia-lyase (PAL) can convert L-phenylalanine to this compound under mild conditions. This method is advantageous due to its high specificity and environmentally friendly nature .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-Methylbenzaldehyde or 4-Methylbenzoic acid.

Reduction: 4-Methylbenzyl alcohol.

Substitution: Various substituted phenylalanine derivatives depending on the reagent used.

Scientific Research Applications

4-Methyl-L-phenylalanine has a wide range of applications in scientific research:

Comparison with Similar Compounds

L-Phenylalanine: The parent compound without the methyl group.

4-Fluoro-L-phenylalanine: A fluorinated analog with different electronic properties.

4-Iodo-L-phenylalanine: An iodinated analog with higher molecular weight and different reactivity.

Uniqueness: 4-Methyl-L-phenylalanine is unique due to the presence of the methyl group, which affects its hydrophobicity and steric properties. This modification can influence its binding affinity to enzymes and receptors, making it a valuable tool in biochemical studies and drug design .

Properties

IUPAC Name |

(2S)-2-amino-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLHSFUMICQIMB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228249 | |

| Record name | 4-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-87-3, 7758-37-4 | |

| Record name | 4-Methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1991-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What novel application of 4-Methyl-L-phenylalanine is being investigated, and what properties make it suitable for this purpose?

A1: Researchers are currently investigating the potential of a novel copper(II) coordination polymer incorporating this compound as a treatment for diabetes []. This compound, denoted as [Cu2(L)2(4,4ʹ-bipy)2]n·2 n(ClO4) (where HL = this compound and 4,4ʹ-bipy is 4,4ʹ-bipyridine), exhibits promising photocatalytic activity, degrading methyl blue solutions under UV irradiation. Additionally, the compound demonstrates high thermal stability up to 275°C [], making it potentially suitable for further development as a therapeutic agent.

Q2: How is this compound being utilized in analytical chemistry, and what advantages does it offer?

A2: this compound is employed as a chiral derivatizing agent for separating phenylthiocarbamyl amino acids (PTC-D/L-AAs) via capillary electrophoresis []. When bonded to a maleopimaric acid anhydride-modified silica monolith, it creates a chiral stationary phase. This setup enables the successful resolution of various PTC-D/L-AA enantiomers, including those of arginine, valine, leucine, phenylalanine, β-phenylalanine, tryptophan, and kynurenine, with high column efficiencies []. This highlights the utility of this compound in developing effective chiral separation techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-aminobenzoyl)amino]acetic acid;hydrochloride](/img/structure/B556477.png)